molecular formula C9H14Cl2N2O B6175758 4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride CAS No. 2551116-42-6

4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride

Cat. No.: B6175758
CAS No.: 2551116-42-6
M. Wt: 237.1
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Description

It is characterized by its molecular formula C9H14Cl2N2O and a molecular weight of 237.1 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylquinoxaline and appropriate reagents.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Hydrogenation: The key step involves the hydrogenation of 4-methylquinoxaline to form 4-methyl-1,2,3,4-tetrahydroquinoxaline.

    Hydroxylation: The hydroxylation of the tetrahydroquinoxaline intermediate is achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the hydrogenation and hydroxylation reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Quinoxaline derivatives

    Reduction: Fully saturated tetrahydroquinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives

Scientific Research Applications

4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with receptors on cell surfaces, affecting signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride can be compared with other similar compounds, such as:

    4-methyl-1,2,3,4-tetrahydroquinoxalin-5-ol dihydrochloride: Similar in structure but differs in the position of the hydroxyl group.

    6-methoxy-4-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a methoxy group instead of a hydroxyl group.

    1,2,3,4-tetrahydroisoquinoline derivatives: Share the tetrahydroquinoxaline core but have different substituents and biological activities.

Properties

CAS No.

2551116-42-6

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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